molecular formula C14H13Cl2NO B2814899 (4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine CAS No. 1779293-37-6

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine

Cat. No.: B2814899
CAS No.: 1779293-37-6
M. Wt: 282.16
InChI Key: IJRRZFUZMHOBMN-UHFFFAOYSA-N
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Description

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine is an organic compound with the molecular formula C14H13Cl2NO It is characterized by the presence of two chlorophenyl groups and a methoxy group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 3-chlorophenylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions often include solvents like ethanol or methanol and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives .

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-methoxyphenyl)(3-methylphenyl)methanamine
  • (4-Chloro-2-methoxyphenyl)(3-fluorophenyl)methanamine
  • (4-Chloro-2-methoxyphenyl)(3-bromophenyl)methanamine

Uniqueness

(4-Chloro-2-methoxyphenyl)(3-chlorophenyl)methanamine is unique due to the presence of both chlorophenyl and methoxy groups, which confer distinct chemical properties. These functional groups influence the compound’s reactivity, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)-(3-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-18-13-8-11(16)5-6-12(13)14(17)9-3-2-4-10(15)7-9/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRRZFUZMHOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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